[(3-Methylphenyl)methyl](2-methylpropyl)amine
CAS No.: 1019606-15-5
Cat. No.: VC3346555
Molecular Formula: C12H19N
Molecular Weight: 177.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019606-15-5 |
|---|---|
| Molecular Formula | C12H19N |
| Molecular Weight | 177.29 g/mol |
| IUPAC Name | 2-methyl-N-[(3-methylphenyl)methyl]propan-1-amine |
| Standard InChI | InChI=1S/C12H19N/c1-10(2)8-13-9-12-6-4-5-11(3)7-12/h4-7,10,13H,8-9H2,1-3H3 |
| Standard InChI Key | DRVVGYSIQIUGRR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CNCC(C)C |
| Canonical SMILES | CC1=CC(=CC=C1)CNCC(C)C |
Introduction
[Introduction to (3-Methylphenyl)methylamine](pplx://action/followup)
(3-Methylphenyl)methylamine is a chemical compound with the molecular formula C12H19N. It is characterized by a 3-methylphenyl group attached to a methyl group, which is further connected to a 2-methylpropyl amine chain. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features and potential biological activities.
Structural Information
The structural details of (3-Methylphenyl)methylamine are as follows:
-
Molecular Formula: C12H19N
-
SMILES: CC1=CC(=CC=C1)CNCC(C)C
-
InChI: InChI=1S/C12H19N/c1-10(2)8-13-9-12-6-4-5-11(3)7-12/h4-7,10,13H,8-9H2,1-3H3
-
InChIKey: DRVVGYSIQIUGRR-UHFFFAOYSA-N
Synthesis and Applications
The synthesis of (3-Methylphenyl)methylamine can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions. The compound's applications span various fields due to its potential pharmacological properties and unique structural features, which may enhance its selectivity towards certain biological targets.
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Methylphenyl)-N,N-dimethylamine | Dimethyloxy substituents | Antidepressant properties |
| N,N-Dimethyl-2-(3-methylphenyl)amine | Similar aromatic ring structure | Stimulant effects |
| 1-(4-Methoxyphenyl)-N,N-dimethylamine | Methoxy substituent on phenyl ring | Neurotransmitter modulation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume